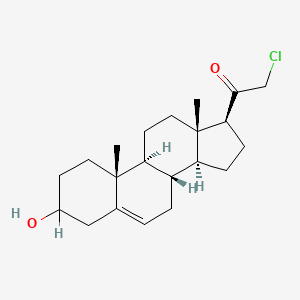

21-Chloropregnenolone

描述

Contextualizing 21-Chloropregnenolone within Steroid Chemistry Research

This compound is a synthetically produced, halogenated derivative of pregnenolone (B344588). Pregnenolone itself is a foundational C21 steroid, serving as a precursor to a vast array of steroid hormones in vertebrates, including progestogens, mineralocorticoids, glucocorticoids, androgens, and estrogens. smep.org.mx The introduction of a chlorine atom at the 21-position of the pregnenolone backbone is a deliberate modification that significantly alters the molecule's electronic and steric properties. nih.gov This targeted halogenation makes this compound a valuable substrate analog for studying the enzymes involved in steroidogenesis. nih.gov

The synthesis of this compound and other halogenated steroids is a specialized area of organic chemistry. nih.gov These synthetic efforts are not aimed at creating new drugs but at providing researchers with precise tools to investigate the structure-activity relationships of steroidogenic enzymes. nih.gov By observing how these enzymes interact with modified substrates like this compound, scientists can deduce critical information about the enzymes' active sites and catalytic mechanisms. nih.gov

Significance as a Research Tool in Biochemical and Enzymatic Studies

The primary significance of this compound in academic research lies in its function as a modulator and, more specifically, an inhibitor of certain steroidogenic enzymes, particularly those belonging to the cytochrome P450 superfamily. nih.gov These enzymes are crucial for the hydroxylation reactions that are fundamental to the biosynthesis of steroid hormones. nih.gov

Research has demonstrated that 21-chlorinated steroids can act as selective inactivators of cytochrome P-450 isozymes. nih.gov For instance, studies using rabbit liver and adrenal microsomes have investigated the effect of this compound on progesterone (B1679170) hydroxylation. nih.gov These studies have shown that while it is a less potent inactivator of cytochrome P-450 1 compared to its dichlorinated counterpart, its inhibitory activity provides valuable data for understanding the enzyme's substrate specificity and mechanism of inactivation. nih.gov The characteristics of this inactivation, such as being time- and NADPH-dependent, point towards a mechanism-based inhibition, where the enzyme metabolizes the inhibitor to a reactive species that then inactivates the enzyme. nih.gov

The table below summarizes the findings from a comparative study on the inactivation of cytochrome P-450 1 by various 21-chlorinated steroids.

| Compound | Relative Effectiveness as Inactivator of Cytochrome P-450 1 | Target Enzyme Activity | Experimental System |

| This compound | Less effective | Progesterone 21-hydroxylase | Rabbit liver microsomes |

| 21,21-Dichloropregnenolone (B49697) | More effective | Progesterone 21-hydroxylase | Rabbit liver microsomes |

| 21,21-Dichloroprogesterone (B40876) | Less effective than 21,21-dichloropregnenolone | Progesterone 21-hydroxylase | Rabbit liver microsomes |

This table is based on qualitative comparisons reported in the cited literature. nih.gov

Overview of Academic Research Trajectories for this compound

The academic research involving this compound has followed several distinct, yet interconnected, paths. Initially, its synthesis was part of a broader effort to create a library of halogenated steroids to probe the function of steroidogenic enzymes. nih.gov This line of research continues, with scientists designing and synthesizing novel halogenated pregnanes to investigate the catalytic plasticity of enzymes like CYP17A1 and CYP21A2. nih.gov

Another significant research trajectory has been the use of this compound and related compounds to study the Favorsky rearrangement. nih.gov This is a complex base-induced rearrangement of α-halo ketones, and the rigid steroid skeleton of this compound provides a well-defined system to study the stereochemistry and mechanism of this reaction. nih.gov

More broadly, the investigation of this compound falls under the umbrella of using substrate analogs as mechanistic probes for cytochrome P450 enzymes. nih.gov By systematically altering the structure of the steroid substrate, for example, by introducing halogen atoms, researchers can map the active sites of these critical enzymes and understand how they achieve their remarkable specificity and efficiency. nih.gov This fundamental knowledge is essential for understanding the pathophysiology of endocrine disorders and for the rational design of enzyme inhibitors with therapeutic potential.

Structure

3D Structure

属性

CAS 编号 |

30459-98-4 |

|---|---|

分子式 |

C21H31ClO2 |

分子量 |

350.9 g/mol |

IUPAC 名称 |

2-chloro-1-[(8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |

InChI |

InChI=1S/C21H31ClO2/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h3,14-18,23H,4-12H2,1-2H3/t14?,15-,16-,17-,18+,20-,21-/m0/s1 |

InChI 键 |

PKGVHUPHLJLSIM-JIUSCHCVSA-N |

SMILES |

CC12CCC3C(C1CCC2C(=O)CCl)CC=C4C3(CCC(C4)O)C |

手性 SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)CCl)CC=C4[C@@]3(CCC(C4)O)C |

规范 SMILES |

CC12CCC3C(C1CCC2C(=O)CCl)CC=C4C3(CCC(C4)O)C |

同义词 |

21-chloropregnenolone 21-CPG |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations of 21 Chloropregnenolone

Efficient Synthetic Approaches for Halogenated Pregnanes

The synthesis of halogenated pregnanes, such as 21-chloropregnenolone, is of significant interest for studying the substrate tolerance and catalytic plasticity of human steroid hydroxylases like CYP17A1 and CYP21A2. nih.gov These enzymes are crucial for the biosynthesis of essential steroid hormones. nih.gov

Introduction of Halogen Atoms at the 21-Position of Pregnenolone (B344588) and Progesterone (B1679170)

The introduction of a single halogen atom at the C-21 position of a 20-keto steroid like pregnenolone typically involves the formation of a kinetic enolate intermediate. nih.gov A common strategy is to first convert the starting steroid, for example, pregnenolone-3-formate, into its 20,21-enol acetate (B1210297). nih.gov This intermediate can then be selectively halogenated at the C-21 position using an electrophilic halogenating agent. nih.gov For instance, N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) are used to install the corresponding chloro, bromo, and iodo substituents, respectively. nih.gov The chlorination reaction often requires heating to proceed efficiently. nih.gov

A similar approach can be used for fluorination. The synthesis of 21-fluoropregnenolone, for example, can be achieved by reacting the silyl (B83357) enol ether of a protected pregnenolone with a suitable electrophilic fluorine source. unc.edu

Nucleophilic Addition Strategies for Multi-Halogenated Analogs

For the synthesis of multi-halogenated pregnane (B1235032) analogs, particularly those with a trihalomethyl group at the C-21 position, a different strategy is employed. A key method involves the nucleophilic addition of a haloform anion to a C-20 aldehyde precursor. nih.gov For instance, reacting a pregnenolone derivative with an aldehyde group at C-20 with the anion of chloroform (B151607) (generated using a base like DBU) leads to the formation of a 21,21,21-trichlorinated alcohol. nih.gov Subsequent oxidation of this alcohol yields the desired 21,21,21-trichloro-20-keto steroid. nih.gov This methodology has been successfully used to synthesize novel compounds like 21,21,21-tribromoprogesterone and 21,21,21-trichloroprogesterone. nih.gov

Synthesis of this compound and its Closely Related Analogs

The synthesis of this compound typically starts from a protected form of pregnenolone, such as pregnenolone acetate or pregnenolone-3-formate. nih.govsigmaaldrich.com The key step is the regioselective chlorination at the C-21 position. One established method involves the formation of the 20,21-enol acetate from pregnenolone-3-formate, which is the kinetic product of the enolization reaction. nih.gov This is followed by treatment with N-chlorosuccinimide (NCS), often with heating, to yield the 21-chloro derivative. nih.gov Subsequent removal of the formate (B1220265) protecting group would afford this compound.

The following table summarizes the synthetic approaches for various 21-halogenated pregnenolone analogs:

| Target Compound | Starting Material | Key Reagents/Steps | Reference |

| This compound formate | Pregnenolone-3-formate | 1. Isopropenyl acetate, p-TsOH2. N-Chlorosuccinimide (NCS), heat | nih.gov |

| 21-Bromopregnenolone formate | Pregnenolone-3-formate | 1. Isopropenyl acetate, p-TsOH2. N-Bromosuccinimide (NBS) | nih.gov |

| 21-Iodopregnenolone formate | Pregnenolone-3-formate | 1. Isopropenyl acetate, p-TsOH2. N-Iodosuccinimide (NIS) | nih.gov |

| 21-Fluoropregnenolone | Protected Pregnenolone | Formation of silyl enol ether, then reaction with an electrophilic fluorine source. | unc.edu |

| 21,21,21-Trichloropregnenolone | C-20 Aldehyde of Pregnenolone | 1. Chloroform, DBU2. Dess-Martin periodinane (oxidation) | nih.gov |

| 21,21,21-Tribromopregnenolone | C-20 Aldehyde of Pregnenolone | 1. Bromoform, DBU2. Dess-Martin periodinane (oxidation) | nih.gov |

Stereochemical Considerations in this compound Synthesis

The synthesis of this compound from pregnenolone primarily involves modifications to the side chain at C-17 and does not typically affect the established stereocenters within the steroid's core structure (A, B, C, and D rings). The stereochemistry of the final product is therefore dictated by the configuration of the starting material, pregnenolone.

However, stereochemistry becomes a critical consideration in subsequent reactions of 21-halogenated steroids. For example, the stereochemical outcome of the Favorsky rearrangement is highly dependent on the nature of the reaction medium, including the polarity and proton-donating ability of the solvent. cdnsciencepub.com Similarly, other reactions, such as base-induced eliminations, can be influenced by the stereochemistry at C-17, potentially leading to epimerization under harsh conditions. google.com

Chemical Transformations and Rearrangement Reactions

This compound, as an α-haloketone, is susceptible to various chemical transformations, with the Favorsky rearrangement being a prominent example.

Favorsky Rearrangements of 21-Halogenated 20-Keto Steroids

The Favorsky rearrangement is a characteristic reaction of α-halo ketones in the presence of a base. wikipedia.org For 21-halogenated 20-keto steroids like this compound, this rearrangement provides a method for contracting the five-membered D-ring, although it is more classically known for its application in forming carboxylic acid derivatives with the same number of carbons or ring contraction in cyclic ketones. cdnsciencepub.comwikipedia.org

When this compound is treated with an alkali methoxide (B1231860) in methanol, it undergoes a rearrangement to produce a mixture of 17-epimeric 17-methyl etio esters. cdnsciencepub.com This reaction is significant as it offers a pathway to synthesize 17-methyl derivatives of C19-steroids. cdnsciencepub.com The proposed mechanism involves the formation of a cyclopropanone (B1606653) intermediate via an enolate. wikipedia.org The base (methoxide) then attacks the cyclopropanone, leading to its opening and the formation of the ester product. wikipedia.org The formation of both 17-epimers suggests a planar intermediate, allowing for the nucleophilic attack to occur from either face. cdnsciencepub.com

The following table outlines the general transformation:

| Substrate Class | Reagents | Products | Significance |

| 21-Halogenated 20-Keto Steroids (e.g., this compound) | Alkali Methoxide (e.g., NaOCH₃) in Methanol | Mixture of 17α-methyl and 17β-methyl etio-acid methyl esters | Synthesis of 17-methyl steroid derivatives |

Formation of 17-Epimeric Etio Esters from this compound

The chemical transformation of this compound into 17-epimeric etio esters is achieved through a Favorskii-type rearrangement. This reaction proceeds when 21-halogenated 20-keto steroids, such as this compound, are treated with an alkali methoxide in absolute methanol. cdnsciencepub.com The rearrangement leads to the formation of a mixture of 17-epimeric methyl etio esters. cdnsciencepub.com

The underlying mechanism is believed to involve the formation of a cyclopropanone intermediate. wikipedia.org An enolate is formed on the side of the ketone away from the chlorine atom, which then cyclizes to the cyclopropanone. wikipedia.org Subsequent attack by a hydroxide (B78521) or alkoxide nucleophile opens the strained ring to yield a more stable carbanion, which is then protonated to form the final carboxylic acid derivative. wikipedia.org In the case of this compound, the use of methoxide as the base and nucleophile results in the formation of methyl esters.

Research into the rearrangement of this compound has revealed a high degree of stereospecificity. cdnsciencepub.com The reaction yields a mixture of the 17α- and 17β-methyl etio esters in a ratio of approximately 1:19, with the 17β-methyl etio ester being the predominant product. cdnsciencepub.com This high stereoselectivity suggests that the formation or the opening of the cyclopropanone intermediate is sterically hindered, favoring one epimer over the other.

In addition to the major epimeric ester products, a minor byproduct has been isolated in very low yields (0.2%). cdnsciencepub.com This has been identified as methyl Δ⁵-3β-acetoxy-21-pregnenoate. cdnsciencepub.com Its formation is thought to occur through an alternative opening of the major (17β-methylene) cyclopropanone intermediate by the base. cdnsciencepub.com

Table 1: Product Distribution from the Rearrangement of this compound

| Product | Epimer Configuration | Yield |

| Methyl etio ester | 17α-methyl | Minor product |

| Methyl etio ester | 17β-methyl | Major product (19:1 ratio to 17α) |

| Methyl Δ⁵-3β-acetoxy-21-pregnenoate | - | ~0.2% |

Mechanistic Investigations of 21 Chloropregnenolone with Enzyme Systems

Inhibition and Inactivation of Cytochrome P450 Enzymes by 21-Chloropregnenolone

Research utilizing rat liver microsomes has demonstrated that this compound acts as an inactivator of specific cytochrome P450 enzymes. nih.gov Preincubation of this compound with liver microsomes from phenobarbital-treated rats, in the presence of NADPH, leads to a targeted loss of certain steroid hydroxylase activities. nih.gov This inactivation is characteristic of mechanism-based inhibitors, which are compounds that are metabolically activated by the target enzyme to a reactive species that then irreversibly binds to and inactivates the enzyme. nih.gov

Time-Dependent Decrease in Progesterone (B1679170) 21-Hydroxylase Activity

Studies have shown that this compound causes a time-dependent decrease in progesterone 21-hydroxylase activity. nih.gov When incubated with rat liver microsomes and NADPH, the enzymatic activity responsible for converting progesterone to 21-hydroxyprogesterone is progressively lost. nih.gov This inactivation is dependent on the presence of NADPH, confirming that metabolic activation by the cytochrome P450 system is required. nih.gov

Effects on Progesterone and Androstenedione 6β-Hydroxylase Activity

In addition to its effect on the 21-hydroxylase, this compound also inactivates the enzyme responsible for the 6β-hydroxylation of both progesterone and androstenedione. nih.gov This effect was observed as a time-dependent loss of activity in intact liver microsomes from phenobarbital-treated rats. nih.gov The inactivation of both 21- and 6β-hydroxylase activities suggests that this compound targets the specific P450 isozymes responsible for these reactions in the rat liver. nih.gov

| Enzyme Activity | Effect of this compound | Conditions | Source |

|---|---|---|---|

| Progesterone 21-Hydroxylase | Time-dependent decrease | Preincubation with rat liver microsomes and NADPH | nih.gov |

| Progesterone 6β-Hydroxylase | Time-dependent decrease | Preincubation with rat liver microsomes and NADPH | nih.gov |

| Androstenedione 6β-Hydroxylase | Time-dependent decrease | Preincubation with rat liver microsomes and NADPH | nih.gov |

Specificity of this compound Towards Steroid Hydroxylases

The inhibitory action of this compound shows a notable degree of specificity. In studies investigating a range of steroid hydroxylase activities in rat liver microsomes, this compound demonstrated significant inactivation of only the 21-hydroxylase and 6β-hydroxylase enzymes. nih.gov Its effects on five other steroid hydroxylases were reported to be negligible or minor, indicating a targeted action rather than broad, non-specific inhibition of cytochrome P450 enzymes. nih.gov

Interactions with Human CYP21A2 (21-Hydroxylase)

The enzyme responsible for steroid 21-hydroxylation in humans is CYP21A2, a member of the cytochrome P450 superfamily located in the endoplasmic reticulum. nih.govnih.gov This enzyme is crucial for the synthesis of cortisol and aldosterone. nih.govpharmainfonepal.com Mutations in the CYP21A2 gene are the primary cause of congenital adrenal hyperplasia (CAH). nih.govnih.gov While direct mechanistic studies of this compound with purified human CYP21A2 are not detailed in the available literature, the inactivation of progesterone 21-hydroxylase activity in rat liver microsomes by this compound provides a model for its potential interaction with the human ortholog. nih.gov The observed mechanism-based inactivation in the rat model suggests a similar mode of action could occur with human CYP21A2. nih.gov

Interactions with Human CYP17A1 (17α-Hydroxylase/17,20-Lyase)

Human CYP17A1 is another critical enzyme in steroidogenesis, possessing dual functions as both a 17α-hydroxylase and a 17,20-lyase. nih.govnih.gov It catalyzes the conversion of pregnenolone (B344588) and progesterone to their 17α-hydroxylated forms and then, for some substrates, the cleavage of the C17-20 bond to produce androgens. nih.gov There is no specific information in the provided search results detailing the direct interaction or inactivation of human CYP17A1 by this compound. Studies on other steroid derivatives have shown that structural features are key to the interaction with CYP17A1. nih.gov For example, human CYP17A1 has been shown to have a minor 21-hydroxylase activity with progesterone as a substrate. nih.gov However, without direct experimental data, the effect of this compound on CYP17A1 activity remains uncharacterized.

Enzymatic Reaction Kinetics and Mechanistic Pathways of Inhibition of this compound

The interaction of this compound with enzyme systems, particularly cytochrome P450 enzymes, is of significant interest in understanding its biochemical effects. The following sections delve into the specifics of its inhibitory mechanisms, focusing on mechanism-based inactivation and the critical role of NADPH in these processes. While direct studies on this compound are limited, research on structurally analogous compounds, such as 21,21-dihalogenated progesterone derivatives, provides valuable insights into the potential enzymatic reaction kinetics and mechanistic pathways of inhibition.

Characterization of Mechanism-Based Inactivation

Mechanism-based inactivation, also known as suicide inhibition, is a process where an enzyme converts a substrate into a reactive intermediate that, in turn, irreversibly inactivates the enzyme. This type of inhibition is characterized by its time-dependence, saturability, and the requirement for catalytic turnover of the substrate.

Studies on progesterone derivatives structurally related to this compound have demonstrated their capacity to act as mechanism-based inactivators of cytochrome P450 C21 (steroid 21-hydroxylase). For instance, 21,21-dihalogenated progesterones have been shown to selectively inactivate bovine adrenal P450 C-21. nih.gov The inactivation process exhibits key features of mechanism-based inhibition, including being dependent on NADPH, displaying pseudo-first-order kinetics, being saturable, and showing irreversibility. nih.gov Furthermore, the presence of the natural substrate, progesterone, can protect the enzyme from inactivation, which is a classic characteristic of this inhibitory mechanism. nih.gov

The inactivation of P450 C-21 by these compounds is proposed to occur through the formation of a reactive acyl halide intermediate. nih.gov This intermediate can then lead to both the destruction of the enzyme's heme group and modification of the protein itself. nih.gov Evidence for this dual mechanism comes from the observed decreases in both spectrally detectable P450 and 21-hydroxylase activity following incubation with the inactivator. nih.gov

Table 1: Characteristics of Mechanism-Based Inactivation of P450 C-21 by Related Steroids

| Characteristic | Observation with Dihalo-Progesterone Derivatives | Reference |

| NADPH Dependence | Inactivation is dependent on the presence of NADPH. | nih.gov |

| Kinetics | Follows pseudo-first-order kinetics. | nih.gov |

| Saturability | The rate of inactivation is saturable at high concentrations of the inhibitor. | nih.gov |

| Irreversibility | The loss of enzyme activity is irreversible. | nih.gov |

| Substrate Protection | The natural substrate (progesterone) protects the enzyme from inactivation. | nih.gov |

| Mechanism | Involves both heme destruction and protein modification. | nih.gov |

Role of NADPH in Inactivation Processes

The inactivation of cytochrome P450 enzymes by mechanism-based inhibitors is intrinsically linked to the enzyme's catalytic cycle, which is dependent on nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). NADPH serves as the ultimate source of reducing equivalents for the P450 system, transferred via NADPH-cytochrome P450 reductase.

In the context of the mechanism-based inactivation of P450 C-21 by 21-halogenated steroids, the requirement for NADPH is absolute. nih.gov The catalytic cycle of P450 begins with the binding of the substrate to the ferric (Fe³⁺) form of the enzyme. The first electron, originating from NADPH, is then transferred to the P450-substrate complex, reducing the heme iron to the ferrous (Fe²⁺) state. This allows for the binding of molecular oxygen. A second electron, also from NADPH, is then required to reduce the dioxygen-P450-substrate complex, leading to the formation of a highly reactive iron-oxo species that is responsible for substrate hydroxylation.

It is during this catalytic turnover that the inhibitor molecule is converted into a reactive species. For 21-halogenated steroids, it is hypothesized that the enzyme attempts to hydroxylate the C-21 position, leading to the formation of an unstable intermediate that rapidly eliminates the halogen to form a reactive species, such as an acyl halide. nih.gov This bioactivation is entirely dependent on the P450 catalytic cycle and, therefore, on the continuous supply of electrons from NADPH. Without NADPH, the enzyme remains in its resting state and cannot catalyze the transformation of the inhibitor into its reactive, inactivating form.

21 Chloropregnenolone As a Mechanistic Probe in Steroid Biochemistry

Elucidating Substrate Tolerance and Catalytic Plasticity of Steroidogenic Cytochrome P450 Enzymes

Steroidogenic P450 enzymes, such as CYP17A1 (17α-hydroxylase/17,20-lyase) and CYP21A2 (21-hydroxylase), are known for their high fidelity in catalyzing specific reactions on their preferred substrates. nih.gov However, they also possess a degree of catalytic plasticity, which is the ability to accept and, in some cases, process alternative substrates. nih.govfrontiersin.org Halogenated steroid analogs like 21-chloropregnenolone are powerful tools for exploring the limits of this plasticity and defining the structural requirements for a molecule to be accepted into the enzyme's active site. nih.gov

Research into the effects of 21-chlorinated steroids on rabbit liver and adrenal microsomal P450s has provided detailed findings on substrate tolerance. In one study, this compound was tested alongside other chlorinated steroids to determine their effectiveness as inactivators of different P450 hydroxylase activities. The results indicated that the introduction of chlorine atoms at the 21-position could selectively inactivate certain P450 forms. Specifically, this compound was found to be a less effective inactivator of cytochrome P-450 1 (a form involved in progesterone (B1679170) 16α-hydroxylation) compared to 21,21-dichloropregnenolone (B49697). arizona.edu This differential effect highlights how the degree of chlorination at a single position can influence the interaction with the enzyme, thereby probing its tolerance for modifications at the substrate's side chain. arizona.edu

Table 1: Comparative Inactivation of Rabbit Liver Cytochrome P-450 by Chlorinated Steroids This table summarizes findings on the relative effectiveness of different chlorinated steroids in inactivating specific P450-mediated hydroxylase activities in rabbit liver microsomes, as described in the referenced literature. arizona.edu

| Compound | Target Enzyme/Activity | Observed Effect |

| This compound | Cytochrome P-450 1 (16α-hydroxylase) | Less effective inactivator compared to dichlorinated analogs. |

| 21,21-Dichloropregnenolone | Cytochrome P-450 1 (16α-hydroxylase) | Effective inactivator. |

| 21,21-Dichloroprogesterone (B40876) | Adrenal 21-hydroxylase | Caused a rapid, time-dependent loss of activity. |

Investigating Structure-Function Relationships of Steroid Hydroxylases through Analog Studies

Gaining insight into the structure-function relationships of steroid hydroxylases is often challenging, especially when high-resolution crystal structures are not available. nih.gov In such cases, studies using substrate analogs become indispensable. By systematically modifying a substrate and observing the resulting changes in enzyme activity, researchers can deduce critical structural features required for binding and catalysis. nih.gov

The use of this compound in this context helps to clarify the stringent substrate requirements of enzymes like CYP21A2. Studies have shown that CYP21A2 exclusively hydroxylates steroids with a 3-oxo group, such as progesterone and 17α-hydroxyprogesterone. frontiersin.orgnih.gov Substrates with a 3-hydroxy group, like pregnenolone (B344588) and 17α-hydroxypregnenolone, are not converted. frontiersin.orgnih.gov Therefore, this compound, being a derivative of pregnenolone, is not expected to be a substrate for CYP21A2. This lack of reactivity is itself an important finding; it confirms that the A-ring composition of the steroid is a crucial determinant for substrate recognition and binding by CYP21A2. The inability of the enzyme to process a 3-hydroxy steroid, even when the C21 position is modified, reinforces the functional importance of the 3-oxo group for catalysis. frontiersin.org

Insights into Enzyme Active Site Characteristics and Reaction Stereochemistry

The interaction between a substrate and the amino acid residues lining the enzyme's active site dictates the orientation of the substrate and, consequently, the stereochemistry of the reaction. nih.gov Probes like this compound help to map these critical interactions. The failure of CYP21A2 to hydroxylate pregnenolone-based steroids provides strong evidence for a specific binding orientation that is essential for catalysis. frontiersin.orgnih.gov

Molecular docking experiments, supported by these analog studies, suggest that a key interaction occurs between the substrate's 3-oxo group and the residue Arginine-234 in the active site of CYP21A2. frontiersin.org This interaction is believed to be a strict requirement to correctly position the steroid so that the C21 methyl group is oriented towards the heme iron for hydroxylation. frontiersin.orgnih.gov Since this compound possesses a 3-hydroxy group, it cannot form this crucial bond, preventing its proper alignment within the active site and thus inhibiting the reaction. frontiersin.org This use of a "non-substrate" analog provides powerful indirect evidence of the active site's architecture and the chemical nature of its key contact points. By demonstrating what does not work, this compound helps to precisely define what is required for the enzyme's highly specific function.

Implications of 21 Chloropregnenolone in Steroid Biosynthesis Pathway Research

Modulation of Cortisol and Mineralocorticoid Biosynthesis Pathways

The biosynthesis of cortisol and mineralocorticoids, such as aldosterone, from pregnenolone (B344588) involves a series of hydroxylation steps catalyzed by specific cytochrome P450 enzymes. A pivotal enzyme in this pathway is CYP17A1 (also known as 17α-hydroxylase/17,20-lyase), which is responsible for the 17α-hydroxylation of pregnenolone and progesterone (B1679170), a critical step in the production of cortisol. wikipedia.orgnih.gov

Research has demonstrated that 21-hydroxypregnenolone can act as a competitive inhibitor of the 17α-hydroxylase activity of CYP17A1. nih.gov In one study, 21-hydroxypregnenolone was shown to competitively inhibit the conversion of progesterone to 17α-hydroxyprogesterone by CYP17A1 with a Ki value of 36.4 µM. nih.gov This inhibitory action is significant because it can effectively reduce the flow of precursors down the cortisol synthesis pathway. By impeding the 17α-hydroxylation step, 21-hydroxypregnenolone can lead to a decreased production of cortisol.

The structure of 21-hydroxypregnenolone, which contains a hydroxyl group at the C3 position and a double bond at C5, is thought to be important for its recognition by the CYP17A1 enzyme. nih.gov This is in contrast to other steroids like deoxycorticosterone, cortisol, and corticosterone, which did not show significant inhibition of CYP17A1 at similar concentrations. nih.gov

The inhibition of CYP17A1 by 21-hydroxypregnenolone has important implications for the mineralocorticoid pathway as well. A reduction in 17α-hydroxylase activity can lead to a shunting of steroid precursors towards the production of mineralocorticoids, as the initial steps for both pathways are shared. scielo.br However, the primary effect observed is the disruption of the cortisol pathway due to the direct inhibition of a key enzyme.

| Compound | Target Enzyme | Inhibition Type | Ki Value (µM) |

|---|---|---|---|

| 21-Hydroxypregnenolone | CYP17A1 (17α-hydroxylase activity) | Competitive | 36.4 |

Impact on Adrenal Androgen Steroidogenesis and Alternative Pathways

The enzyme CYP17A1 not only possesses 17α-hydroxylase activity but also 17,20-lyase activity, which is essential for the synthesis of adrenal androgens such as dehydroepiandrosterone (DHEA). nih.govwikipedia.org This lyase activity cleaves the C17-20 bond of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to produce DHEA and androstenedione, respectively.

By competitively inhibiting the 17α-hydroxylase activity of CYP17A1, 21-hydroxypregnenolone indirectly affects the subsequent 17,20-lyase reaction. nih.gov Since the formation of the substrate for the 17,20-lyase (17α-hydroxypregnenolone) is reduced, the production of DHEA is consequently diminished. This makes 21-hydroxypregnenolone a valuable tool for studying the regulation of adrenal androgen synthesis.

In conditions where specific enzymatic steps are blocked, such as in 21-hydroxylase deficiency, steroid precursors accumulate and can be shunted into alternative pathways. nih.govresearchgate.net One such alternative is the "backdoor pathway" of androgen synthesis, which bypasses the typical intermediates like DHEA and androstenedione. nih.govnih.gov While research on the direct effect of 21-hydroxypregnenolone on this specific pathway is limited, its ability to modulate the availability of precursors for the classical androgen synthesis pathways highlights its potential as a research tool to investigate the interplay between different steroidogenic routes.

The impact of 21-hydroxypregnenolone on adrenal androgen synthesis is summarized in the table below, illustrating the cascading effect of inhibiting an early step in the pathway.

| Precursor | Enzyme Inhibited by 21-Hydroxypregnenolone | Effect on Precursor Level |

|---|---|---|

| 17α-Hydroxypregnenolone | CYP17A1 (17α-hydroxylase) | Decreased |

| Dehydroepiandrosterone (DHEA) | CYP17A1 (17,20-lyase - indirectly) | Decreased |

Experimental Models for Understanding Steroidogenic Enzyme Deficiencies

Congenital adrenal hyperplasia (CAH) is a group of autosomal recessive disorders characterized by deficiencies in enzymes required for steroid biosynthesis. nih.govwikipedia.org The most common form is 21-hydroxylase deficiency, which leads to impaired cortisol and aldosterone production and an excess of adrenal androgens. nih.govnih.gov Researchers utilize various experimental models to study the pathophysiology of these conditions and to test potential therapeutic interventions.

These models range from cell cultures and genetically modified organisms to patient-derived induced pluripotent stem cells. mdpi.comresearchgate.net For instance, humanized mouse models with specific mutations in the CYP21A2 gene have been developed to mimic the human condition of 21-hydroxylase deficiency. mdpi.com Zebrafish have also been used as a model to study the effects of cortisol deficiency resulting from 21-hydroxylase deficiency. whiterose.ac.ukbiologists.com

While there is no direct evidence from the gathered search results of 21-hydroxypregnenolone being used as a specific tool in these established CAH models, its known inhibitory action on CYP17A1 suggests its potential utility. By administering 21-hydroxypregnenolone to these models, researchers could simulate a partial or complete 17α-hydroxylase deficiency, allowing for the study of the biochemical and physiological consequences in a controlled manner. This could be particularly valuable for investigating the complex interplay between different forms of CAH and for understanding the effects of combined enzyme inhibitions.

The paradoxical observation of elevated 21-hydroxypregnenolone levels in newborns with 21-hydroxylase deficiency further underscores the complexity of steroidogenic pathways in this condition and suggests that alternative or fetal-specific enzyme activities may be at play. nih.gov This finding highlights the need for further research using specific inhibitors like 21-hydroxypregnenolone in relevant experimental models to unravel these intricate mechanisms.

Comparative Academic Studies with Halogenated Pregnane Derivatives

Structure-Activity Relationships of Halogenated Pregnenolone (B344588) and Progesterone (B1679170) Analogs in Enzyme Inhibition

The introduction of halogen atoms to the pregnane (B1235032) skeleton has been a valuable strategy for probing the active sites of cytochrome P450 enzymes involved in steroidogenesis. The structure-activity relationships of these halogenated analogs, particularly in comparison to their non-halogenated parent compounds, pregnenolone and progesterone, are critical in understanding their inhibitory mechanisms.

Research into a series of halogenated pregnane derivatives has demonstrated that both the nature of the halogen and its position on the steroid nucleus significantly influence the compound's interaction with enzymes such as 17α-hydroxylase/17,20-lyase (CYP17A1) and 21-hydroxylase (CYP21A2). These enzymes play pivotal roles in the biosynthesis of corticosteroids and androgens.

Halogenated substrate analogs have been utilized for many years to investigate cytochrome P450 catalysis and to block sites of reactivity, which is particularly relevant for potential drug development. The limited tolerance of steroidogenic enzymes like CYP17A1 and CYP21A2 for substrate modification makes these halogenated steroids a robust system for exploring their catalytic plasticity and substrate tolerance.

For instance, studies have explored the introduction of fluorine, chlorine, and bromine at the 17- and 21-positions of progesterone and pregnenolone. When tested with microsomes from yeast expressing human CYP21A2 or CYP17A1, it was found that CYP21A2 could metabolize 17-fluoroprogesterone, while CYP17A1 showed no product formation with this analog. This highlights the specificity of enzymatic activity based on the halogen's position.

In the context of 21-halogenation, investigations have been conducted on the inhibitory effects of compounds like 21-chloropregnenolone and its di- and tri-halogenated counterparts. The data suggests that the degree of halogenation at the C21 position plays a crucial role in the inhibitory potency.

Table 1: Investigated Halogenated Pregnane Derivatives and Target Enzymes

| Compound | Parent Steroid | Halogen(s) | Position(s) | Target Enzyme(s) |

|---|---|---|---|---|

| This compound | Pregnenolone | Chlorine | 21 | CYP21A2, CYP17A1 |

| 17-Fluoroprogesterone | Progesterone | Fluorine | 17 | CYP21A2, CYP17A1 |

| 21,21-Dichloropregnenolone (B49697) | Pregnenolone | Chlorine | 21, 21 | CYP21A2 |

| 21,21-Dichloroprogesterone (B40876) | Progesterone | Chlorine | 21, 21 | CYP21A2 |

| 21,21,21-Trichloroprogesterone | Progesterone | Chlorine | 21, 21, 21 | CYP21A2, CYP17A1 |

| 21,21,21-Tribromoprogesterone | Progesterone | Bromine | 21, 21, 21 | CYP21A2, CYP17A1 |

Influence of Halogenation Pattern and Position on Enzymatic Interaction Properties

The specific pattern and position of halogen atoms on the pregnenolone or progesterone framework dictate the nature and strength of the interaction with the target enzyme. This can range from competitive inhibition to mechanism-based inactivation, where the analog is converted into a reactive species that covalently modifies and deactivates the enzyme.

For example, 21-chlorinated steroids have been shown to act as selective inactivators of rabbit liver and adrenal microsomal cytochromes P-450 involved in progesterone hydroxylation. The introduction of a dichloromethyl group at the 21-position of pregnenolone results in a time- and NADPH-dependent loss of 21-hydroxylase activity, a characteristic of mechanism-based inactivation. This inactivation is irreversible and can be protected by the presence of the natural substrate, progesterone.

The substitution pattern on the steroid's A and B rings also influences binding. For instance, 21-hydroxypregnenolone, which has a hydroxyl group at C3 and a double bond at C5, exhibits competitive inhibition of progesterone 17α-hydroxylation by CYP17, with a reported Ki value of 36.4 µM. In contrast, steroids with a ketone at C3 and a double bond at C4, such as deoxycorticosterone, show no significant inhibition at similar concentrations. This suggests that the stereochemistry of the A/B ring junction is crucial for substrate recognition by CYP17A1.

The size and electronegativity of the halogen atom also contribute to the interaction. While direct comparative studies on a full series of 21-halopregnenolones (F, Cl, Br, I) are not extensively detailed in the available literature, the principle of varying halogen substituents is a common approach in structure-activity relationship studies to modulate binding affinity and reactivity.

Differentiation in Relative Rate Constants for Hydroxylase Inactivation Among Analogs

Mechanism-based inhibitors are characterized by their kinetic parameters, including the maximal rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI). The ratio of kinact/KI provides a measure of the inactivation efficiency.

Studies on 21-chlorinated steroids have revealed differences in their effectiveness as inactivators. For example, 21,21-dichloropregnenolone was found to be a more potent inactivator of a specific rabbit liver cytochrome P-450 isozyme (P-450 1) compared to this compound and 21,21-dichloroprogesterone. This indicates that having two chlorine atoms at the 21-position of the pregnenolone structure is more effective for the inactivation of this particular enzyme than a single chlorine atom or two chlorine atoms on a progesterone backbone.

Conversely, when examining the inactivation of rabbit adrenal microsomal 21-hydroxylase, 21,21-dichloroprogesterone caused a rapid, time-dependent loss of activity, whereas 21,21-dichloropregnenolone did not. This highlights a remarkable selectivity based on the steroid nucleus (progesterone vs. pregnenolone) for the inactivation of the adrenal 21-hydroxylase.

Table 2: Comparative Inactivation of Rabbit Cytochrome P-450 Isozymes by Halogenated Steroids

| Compound | Target Enzyme | Observation |

|---|---|---|

| This compound | Liver P-450 1 | Less effective inactivator than 21,21-dichloropregnenolone. |

| 21,21-Dichloropregnenolone | Liver P-450 1 | Time- and NADPH-dependent inactivation; protected by substrate. |

| 21,21-Dichloroprogesterone | Liver P-450 1 | Less effective inactivator than 21,21-dichloropregnenolone. |

| 21,21-Dichloropregnenolone | Adrenal 21-Hydroxylase | No significant inactivation observed. |

| 21,21-Dichloroprogesterone | Adrenal 21-Hydroxylase | Rapid, time-dependent inactivation. |

Advanced Research Methodologies Utilized with 21 Chloropregnenolone

In Vitro Microsomal Assays (e.g., Rat Liver, Rabbit Adrenal Microsomes)

In vitro microsomal assays are a cornerstone in drug metabolism studies, providing a simplified and controlled environment to investigate the biotransformation of compounds by cytochrome P450 enzymes. These assays utilize microsomes, which are vesicle-like artifacts formed from the endoplasmic reticulum of homogenized cells, primarily from the liver, but also from other tissues like the adrenal glands. These microsomes are rich in CYP enzymes.

Research on 21-chloropregnenolone has employed microsomal preparations from both rabbit liver and adrenal glands to investigate its effects on progesterone (B1679170) hydroxylation. In a comparative study, this compound was found to be a less effective inactivator of cytochrome P-450 1 in rabbit liver microsomes when compared to other 21-chlorinated steroids like 21,21-dichloropregnenolone (B49697). nih.gov Furthermore, unlike 21,21-dichloroprogesterone (B40876), this compound did not induce a rapid, time-dependent loss of 21-hydroxylase activity in rabbit adrenal microsomes. nih.gov This suggests a degree of selectivity in the interaction of chlorinated steroids with different P450 isoforms.

Table 1: Summary of Findings from In Vitro Microsomal Assays with 21-Chlorinated Steroids

| Compound | Microsomal Source | Target Enzyme/Activity | Observed Effect |

| This compound | Rabbit Liver | Cytochrome P-450 1 | Less effective inactivator compared to 21,21-dichloropregnenolone nih.gov |

| This compound | Rabbit Adrenal | 21-Hydroxylase | No time-dependent loss of activity nih.gov |

| 21,21-Dichloropregnenolone | Rabbit Liver | 21-Hydroxylase | Time- and NADPH-dependent loss of activity nih.gov |

| 21,21-Dichloroprogesterone | Rabbit Adrenal | 21-Hydroxylase | Rapid, time-dependent loss of activity nih.gov |

Reconstituted Enzyme Systems with Purified Cytochrome P450

To gain a more precise understanding of the interaction between a compound and a specific enzyme without the confounding variables present in microsomal preparations, researchers utilize reconstituted enzyme systems. These systems involve the purification of a specific cytochrome P450 isozyme and its redox partner, NADPH-cytochrome P450 reductase, which are then reassembled in a lipid environment, typically forming liposomes.

While direct studies on this compound in reconstituted systems were not found in the available literature, the mechanism-based inactivation of the structurally related compound, 21,21-dichloropregnenolone, was documented using a reconstituted system containing purified cytochrome P-450 1. nih.gov This approach confirmed that the inactivation observed in microsomal assays was a direct result of the interaction between the chlorinated steroid and the specific P450 enzyme. This methodology is critical for confirming that an observed metabolic effect is due to a direct interaction with a specific P450 isoform and for detailed kinetic analysis of such interactions. The metabolism of various other steroids has been successfully characterized using reconstituted systems with different human recombinant CYP enzymes, such as CYP3A4, CYP2C9, and CYP2B6. nih.gov

Spectrophotometric and Chromatographic Techniques for Activity Monitoring

The monitoring of cytochrome P450 activity and the analysis of steroid metabolism rely heavily on spectrophotometric and chromatographic techniques.

Spectrophotometric techniques are often used to study the binding of steroids to cytochrome P450 enzymes. The binding of a substrate to the active site of a P450 enzyme can induce a change in the spin state of the heme iron, which can be detected by optical absorbance spectroscopy. nih.gov For instance, the binding of various steroids to cytochrome P-450 (11β) from bovine adrenal mitochondria has been characterized by observing changes in the enzyme's absorbance spectrum. nih.gov While specific spectrophotometric studies monitoring the binding of this compound were not identified, this technique would be a valuable tool for determining its binding affinity and the nature of its interaction with the active site of various P450s. Fluorescent spectroscopy has also been developed as a method for the quantitative determination of steroid metabolites from cytochrome P450-dependent reactions. nih.gov

Chromatographic techniques , particularly high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), are indispensable for the separation, identification, and quantification of steroid metabolites. HPLC is widely used for the rapid separation of pregnenolone (B344588) and progesterone pathway metabolites. nih.gov These methods allow researchers to track the depletion of the parent compound (e.g., this compound) and the formation of its hydroxylated or otherwise modified products over time in in vitro assays. The high resolution of these techniques enables the separation of closely related stereoisomers of steroid metabolites. mdpi.comtaylorfrancis.com While specific chromatographic methods for this compound were not detailed in the searched literature, the established protocols for other pregnenolone derivatives would be directly applicable.

Computational Modeling and Site-Directed Mutagenesis in Conjunction with Analog Studies

In recent years, computational modeling and site-directed mutagenesis have become powerful tools for investigating the interactions between steroids and cytochrome P450 enzymes at a molecular level.

Computational modeling , including molecular docking, allows researchers to predict how a ligand, such as this compound, might bind to the active site of a P450 enzyme. nih.govacs.org These models can provide insights into the binding orientation, key amino acid residues involved in the interaction, and the structural basis for substrate specificity or inhibition. For example, docking experiments with pregnenolone and its derivatives in the active site of CYP21A2 have been used to understand the structural requirements for 21-hydroxylation. nih.gov Such studies could be applied to this compound to predict its preferred binding mode within various P450 isoforms and to rationalize the experimental observations from in vitro assays.

Site-directed mutagenesis is a technique used to systematically alter specific amino acid residues within an enzyme's active site. thermofisher.comsemanticscholar.org By observing how these mutations affect the enzyme's activity towards a particular substrate, researchers can identify the residues that are critical for binding and catalysis. This approach has been used extensively to probe the active sites of P450s involved in steroid metabolism, such as CYP2A1 and CYP2A2. nih.gov In the context of this compound, site-directed mutagenesis of candidate P450 enzymes could be used to identify the amino acids that interact with the chlorine atom at the C21 position, thereby explaining its inhibitory profile. Studies on CYP21A2, the primary enzyme for 21-hydroxylation, have identified numerous mutations that affect its function, providing a wealth of information on the structure-function relationships of this enzyme. wikipedia.orgajmb.org

The combination of studying analogs, such as other halogenated pregnenolone derivatives, with these computational and molecular biology techniques provides a comprehensive approach to understanding the structure-activity relationships that govern the interaction of this compound with cytochrome P450 enzymes.

常见问题

Q. How can researchers ensure ethical compliance when studying this compound in animal models?

Q. What steps mitigate risks of bias in studies investigating this compound’s therapeutic potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。